(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde
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Overview
Description
3-(1-Benzothiophen-3-yl)prop-2-enal is an organic compound belonging to the class of benzothiophenes It features a benzothiophene ring system substituted with a prop-2-enal group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting from 1-Benzothiophene: One common synthetic route involves the alkylation of 1-benzothiophene with an appropriate alkyl halide followed by oxidation to introduce the prop-2-enal group.
From 3-Bromobenzothiophene: Another method involves the reaction of 3-bromobenzothiophene with a suitable organometallic reagent, followed by formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are optimized for efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: 3-(1-Benzothiophen-3-yl)prop-2-enal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions at the benzothiophene ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups on the benzothiophene ring.
Scientific Research Applications
3-(1-Benzothiophen-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1-Benzothiophen-3-yl)prop-2-enal exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may interact with enzymes or receptors to produce a therapeutic effect. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(1-Benzothiophen-3-yl)propanoic acid: This compound is structurally similar but features a carboxylic acid group instead of an aldehyde.
3-(1-Benzothiophen-3-yl)ethanol: This compound has an alcohol group in place of the aldehyde.
Uniqueness: 3-(1-Benzothiophen-3-yl)prop-2-enal is unique due to its aldehyde functionality, which imparts different chemical reactivity compared to its carboxylic acid and alcohol analogs. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C11H8OS |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H8OS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-8H/b4-3+ |
InChI Key |
DSSWWKXSSYBFMR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC=O |
Origin of Product |
United States |
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